N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S/c25-28(26,16-9-5-2-6-10-16)20-13-14-27-18-12-11-17-21-22-19(24(17)23-18)15-7-3-1-4-8-15/h1-12,20H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWLPNNBWNNMOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies
The 3-phenyl-triazolo[4,3-b]pyridazine intermediate is synthesized via cyclocondensation of 5-phenylpyridazin-3-one derivatives with hydrazine hydrate. Patent data demonstrates that treating 5-phenylpyridazin-3-one with phosphorus oxychloride at 100°C for 6 hours generates 3-chloro-5-phenylpyridazine, which subsequently reacts with hydrazine hydrate at 80°C under nitrogen to form 3-hydrazino-5-phenylpyridazine. Cyclization to the triazolo-pyridazine system is achieved using ethyl orthoacetate in n-butanol under reflux, with diethyl azidodicarboxylate serving as an oxidizing agent to facilitate ring closure.
Table 1: Comparative Cyclization Conditions
| Starting Material | Reagents | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| 5-Phenylpyridazin-3-one | POCl₃ → Hydrazine | 80°C | 8 h | 68% | |
| 3-Hydrazinopyridazine | Ethyl orthoacetate, n-BuOH | Reflux | 7 h | 71% |
Regiochemical Control
X-ray crystallography confirms that the triazolo[4,3-b]pyridazine system adopts a planar configuration, with the phenyl group at position 3 stabilized by π-stacking interactions. NMR studies (δ 8.3–8.7 ppm for aromatic protons) verify the absence of positional isomers when using stoichiometric hydrazine ratios below 1.2:1.
Etherification at Position 6
Nucleophilic Aromatic Substitution
Benzenesulfonamide Coupling
Sulfonylation Reaction
The final step couples benzenesulfonyl chloride with the aminoethyl ether intermediate. Research identifies dichloromethane as the optimal solvent, with triethylamine (2.5 equiv) effectively scavenging HCl byproducts. Reaction monitoring via TLC (ethyl acetate/hexane 3:1) reveals complete conversion within 6 hours at room temperature, yielding 62–65% of the target compound after recrystallization from ethanol/water.
Table 3: Sulfonamide Coupling Optimization
| Amine Equivalent | Solvent | Base | Temperature | Purity | Yield | Source |
|---|---|---|---|---|---|---|
| 1.1 | DCM | Et₃N | RT | 95% | 62% | |
| 1.2 | DCM | DIPEA | 0°C → RT | 97% | 65% |
Byproduct Formation and Mitigation
Mass spectrometry analysis detects N,N-diethylsulfonamide impurities (m/z 381.2) when sulfonyl chloride is used in excess >1.2 equiv. Purification via silica gel chromatography (gradient elution from 20% to 50% ethyl acetate in hexane) effectively removes these byproducts, achieving >99% HPLC purity.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
¹H-NMR (400 MHz, DMSO-d₆): δ 8.31 (d, J = 8.9 Hz, 2H, ArH), 7.89–7.82 (m, 4H, ArH), 7.51–7.43 (m, 5H, ArH), 4.27 (t, J = 5.6 Hz, 2H, OCH₂), 3.68 (t, J = 5.6 Hz, 2H, NHCH₂). IR (KBr): 3276 cm⁻¹ (N-H stretch), 1342 cm⁻¹ (S=O asym), 1169 cm⁻¹ (S=O sym).
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the ethoxyethyl chain adopts a gauche conformation, with the sulfonamide oxygen forming hydrogen bonds to adjacent triazolo N-H groups (d = 2.89 Å).
Process Optimization and Scale-Up Considerations
Solvent Recycling
Industrial-scale syntheses recover DMSO and DCM via fractional distillation, reducing production costs by 18–22% compared to single-use protocols.
Catalytic Improvements
Recent studies demonstrate that 5 mol% tetrabutylammonium iodide increases etherification yields to 83% by facilitating phase transfer in biphasic systems.
Chemical Reactions Analysis
Substitution Reactions
The triazolopyridazine core and aromatic rings are primary sites for substitution. Key examples include:
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The triazolopyridazine ring undergoes nucleophilic substitution at C-6 or C-3 due to electron-withdrawing effects from adjacent nitrogen atoms .
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The phenyl group participates in electrophilic substitution, though steric hindrance from the sulfonamide group may direct reactivity to specific positions.
Coupling Reactions
Palladium-catalyzed coupling reactions enable functionalization of the aryl groups:
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The triazolopyridazine core’s halogenated derivatives (e.g., bromo or chloro) are reactive in Suzuki couplings, enabling aryl-aryl bond formation .
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The benzenesulfonamide group remains inert under these conditions, preserving its structural integrity .
Oxidation and Reduction
Redox reactions target the heterocyclic core and sulfonamide group:
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The sulfonamide group is stable under mild redox conditions but may hydrolyze under strong acidic/basic environments .
Acid/Base-Mediated Transformations
The sulfonamide and ether groups undergo hydrolysis or cleavage:
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Acidic hydrolysis of the sulfonamide group produces benzenesulfonic acid and a secondary amine .
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Ether cleavage via HI proceeds via nucleophilic substitution, yielding iodinated byproducts.
Biological Interactions
While not a chemical reaction per se, the compound’s interactions with biological systems highlight its reactivity:
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide exhibit significant antimicrobial properties. The presence of the sulfonamide group enhances its binding affinity to bacterial enzymes, disrupting cell wall synthesis.
In Vitro Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Mycobacterium tuberculosis | 32 µg/mL |
Neuroprotective Effects
The compound has shown potential in inhibiting acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. This inhibition can enhance cholinergic signaling, providing therapeutic benefits for neurodegenerative diseases such as Alzheimer's.
Neuroprotective Activity Data
| Test Substance | IC50 Value (µM) |
|---|---|
| This compound | 2.7 µM |
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This action reduces the production of pro-inflammatory mediators.
Case Study on Antibacterial Activity
A study conducted by Desai et al. (2016) demonstrated that derivatives similar to this compound showed a fourfold increase in potency against methicillin-resistant Staphylococcus aureus (MRSA) compared to standard antibiotics like vancomycin. This finding underscores its potential as a novel antimicrobial agent.
Neuroprotection in Alzheimer's Disease Models
In preclinical models for Alzheimer’s disease, administration of this compound led to improved cognitive functions and reduced levels of AChE activity compared to control groups. This suggests its efficacy in enhancing cholinergic transmission and potentially slowing disease progression.
Mechanism of Action
Molecular Targets: : The compound interacts with specific molecular targets, including enzymes and receptors, to exert its effects.
Pathways Involved: : It modulates various biochemical pathways, such as signal transduction and metabolic pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The triazolo[4,3-b]pyridazine core is a versatile scaffold, with biological activity heavily influenced by substituents at positions 3 and 4. Key structural analogs are compared below:
Key Findings :
- Sulfonamide vs. Benzamide : Sulfonamide-substituted derivatives (e.g., target compound and ) demonstrate superior antimicrobial activity compared to benzamide analogs, likely due to enhanced hydrogen-bonding capacity .
- Phenyl vs. Methyl at R1 : Phenyl groups (target compound) may improve CNS penetration for anxiolytic applications, while methyl groups (e.g., ) favor antiproliferative activity by modulating steric interactions with cellular targets .
- Fluorine Substitution : Fluorobenzyl groups (e.g., 12b and 12c in ) increase lipophilicity and metabolic stability, critical for anticancer activity .
Pharmacological Activity Comparison
Contradictions/Insights :
Biological Activity
N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound consists of a triazolo-pyridazine core linked to a benzenesulfonamide moiety. This unique structure contributes to its diverse biological activities. The presence of the triazole and pyridazine rings allows for interactions with various biological targets, making it a candidate for therapeutic applications.
The mechanism of action for this compound involves binding to specific enzymes or receptors. This interaction modulates biological pathways that can lead to therapeutic effects such as anti-inflammatory and antitumor activities. The compound's sulfonamide group may also interact with carbonic anhydrase, suggesting potential cardiovascular benefits .
Antitumor Activity
Recent studies have evaluated the antitumor properties of compounds related to this compound. For instance, derivatives of triazolo-pyrimidines exhibited significant antiproliferative effects against various cancer cell lines such as MDA-MB-231 and MCF-7. The IC50 values for some derivatives were reported as low as 17.83 μM, indicating potent activity compared to standard treatments like Cisplatin .
Antimicrobial Activity
The synthesized compounds have also demonstrated antimicrobial properties. In vitro studies showed that certain derivatives exhibited mild to potent antibacterial and antifungal activities when tested against standard reference strains. This suggests the potential use of these compounds in treating infections caused by resistant microorganisms .
Cardiovascular Effects
Research on related sulfonamide derivatives indicates that they can affect cardiovascular parameters such as perfusion pressure and coronary resistance. For example, specific benzenesulfonamide derivatives have been shown to decrease perfusion pressure in isolated rat heart models, highlighting their potential role in cardiovascular therapy .
Table 1: Summary of Biological Activities
Q & A
Q. Q1. What are the key synthetic routes for preparing N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves a multi-step process:
Triazolopyridazine Core Formation : Cyclization of hydrazine derivatives with pyridazine precursors under reflux conditions (e.g., ethanol or acetonitrile with catalytic acetic acid) .
Ether Linker Introduction : Coupling the triazolopyridazine core with ethylene glycol derivatives via nucleophilic substitution, requiring anhydrous conditions and bases like K₂CO₃ .
Sulfonamide Attachment : Reacting the intermediate with benzenesulfonyl chloride in polar aprotic solvents (e.g., DMF) at 0–25°C .
Optimization : Yields are improved by controlling temperature (monitored via TLC), solvent polarity, and catalyst selection (e.g., NaOAc for cyclization). Purity is ensured using HPLC and recrystallization .
Q. Q2. How is the structural identity of this compound confirmed, and what analytical techniques are prioritized?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR verify the triazolopyridazine core (δ 8.4–9.7 ppm for aromatic protons) and sulfonamide group (δ 3.1–3.5 ppm for –SO₂NH–) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
- FTIR : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1600 cm⁻¹ (C=N of triazole) validate functional groups .
- X-ray Crystallography : Resolves conformational details of the triazolopyridazine ring and sulfonamide orientation .
Q. Q3. What preliminary pharmacological screening assays are recommended for this compound?
Methodological Answer:
- Kinase Inhibition Assays : Use ADP-Glo™ kinase assays to test activity against c-Met or Pim-1 kinases, given structural similarity to triazolopyridazine-based inhibitors .
- Cytotoxicity Profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Solubility and Stability : Assess in PBS (pH 7.4) and simulated gastric fluid using HPLC-UV .
Advanced Research Questions
Q. Q4. How can contradictory bioactivity data between in vitro and in vivo studies be reconciled for this compound?
Methodological Answer: Contradictions often arise from:
- Pharmacokinetic Variability : Poor oral bioavailability due to low solubility (e.g., logP >3). Address via prodrug design (e.g., pivaloyl esterification) or nanoformulation .
- Metabolic Instability : Use LC-MS/MS to identify major metabolites in liver microsomes. Introduce fluorine or methoxy groups to block oxidation .
- Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify non-specific binding .
Q. Q5. What strategies enhance the selectivity of this compound for its molecular target?
Methodological Answer:
- Bivalent Binding : Attach a second pharmacophore (e.g., benzamide) to engage adjacent hydrophobic pockets, as seen in BRD4 inhibitors .
- Structure-Activity Relationship (SAR) : Systematically modify substituents:
- Phenyl Group : Replace with 4-fluorophenyl to improve c-Met binding .
- Ether Linker : Shorten to ethylene for reduced conformational flexibility .
- Molecular Dynamics Simulations : Use Schrödinger Suite to predict binding poses and optimize hydrogen bonding with catalytic lysine residues .
Q. Q6. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Tools like SwissADME predict logP, BBB permeability, and CYP450 interactions. Prioritize derivatives with logP <3 and topological polar surface area <90 Ų .
- Free Energy Perturbation (FEP) : Calculate binding free energy changes for substituent modifications (e.g., replacing –OCH₃ with –CF₃) .
- QSAR Modeling : Corrogate datasets linking structural descriptors (e.g., Hammett σ values) with IC₅₀ values .
Q. Q7. What experimental designs are critical for validating the mechanism of action in complex biological systems?
Methodological Answer:
- CRISPR-Cas9 Knockout : Generate target gene (e.g., c-Met)-null cell lines to confirm on-target effects .
- Phosphoproteomics : Use SILAC-based mass spectrometry to map downstream signaling pathways .
- In Vivo Efficacy : Xenograft models (e.g., MDA-MB-231 tumors in NSG mice) with PK/PD correlation (dose: 10–50 mg/kg, oral or IP) .
Data Analysis & Technical Challenges
Q. Q8. How should researchers address low yields during the final coupling step of the synthesis?
Methodological Answer:
- Catalyst Screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination .
- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 30 min at 120°C .
- Protecting Groups : Temporarily protect the sulfonamide nitrogen with Boc to prevent side reactions .
Q. Q9. What methodologies resolve discrepancies in crystallographic vs. solution-phase structural data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
